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These application notes provide a detailed overview and experimental protocols for the use of
the chiral, bifunctional phosphine ligand, sSPhos, in palladium-catalyzed enantioselective
carbon-oxygen (C-O) bond formation. Specifically, this document focuses on the synthesis of
spiroheterocyclic a-tertiary ethers via an intramolecular arylative phenol dearomatization
reaction. The methodologies described herein are based on the work of Kadarauch, Whalley,
and Phipps, who developed a highly effective protocol for this transformation.[1][2]

The use of sSPhos in this context offers a significant advancement in the synthesis of complex
chiral molecules, providing access to highly enantioenriched spirocyclic ethers. The
enantioselectivity of the reaction is believed to be directed by electrostatic interactions between
the sulfonate group of the sSPhos ligand and the alkali metal cation of the phenolate
substrate.[1][2]

I. Reaction Principle and Workflow

The overall transformation involves the palladium-catalyzed intramolecular coupling of an aryl
halide with a phenol to form a spirocyclic ether. The use of a chiral ligand, sSPhos, renders this
reaction enantioselective, leading to the preferential formation of one enantiomer of the
product.
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Caption: General experimental workflow for the sSPhos-catalyzed enantioselective C-O bond

formation.

Experimental Workflow

Reaction Setup:
- Add substrate, sSPhos, Pd precursor,
and base to a reaction vessel.

Reaction:
- Add solvents (Toluene and Water).
- Heat the reaction mixture.

Work-up:
- Cool the reaction.
- Extract with an organic solvent.
- Dry and concentrate.

Purification:
- Purify the crude product by
flash column chromatography.

Analysis:
- Determine yield.
- Measure enantiomeric excess (ee%)
by chiral SFC.
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Il. Quantitative Data Summary

The following tables summarize the reaction conditions and results for the enantioselective
synthesis of various spiroheterocyclic a-tertiary ethers using sSPhos.

Table 1: Optimization of Reaction Conditions
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Data extracted from the supporting information of Kadarauch, M.; Whalley, D. M.; Phipps, R. J.
J. Am. Chem. Soc. 2023, 145, 47, 25553-25558.

Table 2: Substrate Scope for the Synthesis of

I ic a- I Ethers

Product Ar-X R* R? Yield (%) ee (%)
2-

3a H H 98 92
bromophenyl
2-bromo-4-

3b H Me 82 82
methylphenyl
2-bromo-4-

3c methoxyphen H OMe 83 83
yl
2-bromo-4-

3d Cl Me 45 93

chlorophenyl

Yields are for the isolated product. Enantiomeric excess was determined by SFC analysis.

lll. Detailed Experimental Protocols

General Procedure for the Enantioselective Synthesis of Spiroheterocyclic a-Tertiary Ethers:

Materials:

Substrate (1.0 equiv)

(R)-sSPhos (0.15 equiv)

Pdz(dba)s (0.05 equiv)

Potassium hydroxide (KOH) (3.0 equiv)

Toluene (0.1 M)

Degassed deionized water
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Procedure:

o To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide
substrate (1.0 equiv), (R)-sSPhos (0.15 equiv), Pdz(dba)s (0.05 equiv), and potassium
hydroxide (3.0 equiv).

e Evacuate and backfill the Schlenk tube with argon three times.

e Add toluene (to make a 0.1 M solution with respect to the substrate) and degassed deionized
water (3.0 equiv) via syringe.

e Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

« Stir the reaction mixture vigorously for the time indicated in the specific substrate protocol
(typically 12-24 hours).

o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with
additional ethyl acetate.

o Transfer the filtrate to a separatory funnel and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
spiroheterocyclic a-tertiary ether.

o Determine the enantiomeric excess of the purified product by chiral Supercritical Fluid
Chromatography (SFC).

IV. Proposed Catalytic Cycle

The proposed catalytic cycle for the sSPhos-palladium catalyzed enantioselective arylative
phenol dearomatization is depicted below. The key enantiodetermining step is believed to be
the intramolecular oxidative addition of the aryl halide to the palladium(0) complex, which is
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organized by the chiral sSPhos ligand and the electrostatic interaction with the potassium
phenolate.

Catalytic Cycle

Intramolecular (Pd(O)-sSPhOS)

Oxidative Addition

Aryl-Pd(I1)-OAr
I NEIEE
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Reductive
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Caption: Proposed catalytic cycle for the enantioselective C-O bond formation.

V. Safety Precautions

o Palladium catalysts and phosphine ligands are air and moisture sensitive. All manipulations
should be carried out under an inert atmosphere (argon or nitrogen).

o Organic solvents are flammable and should be handled in a well-ventilated fume hood.

+ Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
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o Always wear appropriate personal protective equipment (PPE), including safety glasses, lab
coat, and gloves.

Disclaimer: The protocols and information provided are for guidance and should be adapted
and optimized for specific substrates and laboratory conditions. Users should consult the
original research articles for complete details and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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